Cas no 1261540-77-5 (6-(Difluoromethyl)-2-hydroxyquinoline)

6-(Difluoromethyl)-2-hydroxyquinoline 化学的及び物理的性質
名前と識別子
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- 6-(Difluoromethyl)-2-hydroxyquinoline
-
- インチ: 1S/C10H7F2NO/c11-10(12)7-1-3-8-6(5-7)2-4-9(14)13-8/h1-5,10H,(H,13,14)
- InChIKey: BHSMXQQCKUIJCX-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2=C(C=CC(N2)=O)C=1)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 265
- トポロジー分子極性表面積: 29.1
- XLogP3: 1.9
6-(Difluoromethyl)-2-hydroxyquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189000431-250mg |
6-(Difluoromethyl)-2-hydroxyquinoline |
1261540-77-5 | 98% | 250mg |
$776.83 | 2023-09-03 | |
Alichem | A189000431-500mg |
6-(Difluoromethyl)-2-hydroxyquinoline |
1261540-77-5 | 98% | 500mg |
$1098.23 | 2023-09-03 | |
Alichem | A189000431-1g |
6-(Difluoromethyl)-2-hydroxyquinoline |
1261540-77-5 | 98% | 1g |
$1796.61 | 2023-09-03 |
6-(Difluoromethyl)-2-hydroxyquinoline 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
6-(Difluoromethyl)-2-hydroxyquinolineに関する追加情報
6-(Difluoromethyl)-2-hydroxyquinoline: A Comprehensive Overview
The compound CAS No. 1261540-77-5, commonly referred to as 6-(Difluoromethyl)-2-hydroxyquinoline, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the broader class of quinolines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring. The presence of a difluoromethyl group at the 6-position and a hydroxyl group at the 2-position introduces unique chemical properties, making it a subject of interest in both academic and applied research.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The 6-(Difluoromethyl)-2-hydroxyquinoline structure has been shown to exhibit promising cytotoxic activity against various cancer cell lines. Researchers have utilized computational chemistry techniques, such as molecular docking and quantum mechanics, to understand the interaction of this compound with key oncogenic proteins. These findings underscore its potential as a lead compound for therapeutic interventions.
In addition to its pharmacological applications, 6-(Difluoromethyl)-2-hydroxyquinoline has also been explored for its electronic properties. The introduction of fluorine atoms enhances the molecule's electron-withdrawing ability, making it a candidate for use in organic electronics. Recent advancements in materials science have demonstrated that such fluorinated quinolines can be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices, contributing to improved efficiency and stability.
The synthesis of CAS No. 1261540-77-5 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring scalability for potential industrial applications. The use of transition metal catalysts has been particularly effective in facilitating key transformations, such as cross-coupling reactions and oxidation steps.
From an environmental perspective, the biodegradability and eco-toxicity of 6-(Difluoromethyl)-2-hydroxyquinoline have been evaluated in recent studies. These investigations are crucial for assessing its safety profile and determining its suitability for large-scale production and use. Preliminary results indicate that the compound exhibits moderate biodegradability under aerobic conditions, suggesting that proper waste management protocols should be implemented during its manufacturing process.
The application of machine learning algorithms has further enhanced our understanding of the properties of CAS No. 1261540-77-5. By analyzing vast datasets from experimental and computational sources, researchers have developed predictive models that can estimate key physicochemical parameters, such as solubility, logP values, and toxicity profiles. These models provide valuable insights for guiding future experimental designs and optimizing compound performance.
In conclusion, 6-(Difluoromethyl)-2-hydroxyquinoline represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with cutting-edge research findings, positions it as a valuable asset in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both scientific advancement and industrial innovation.
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